(2-(Thiophen-3-yl)ethyl)hydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-thiophen-3-ylethylhydrazine |
InChI |
InChI=1S/C6H10N2S/c7-8-3-1-6-2-4-9-5-6/h2,4-5,8H,1,3,7H2 |
InChI Key |
CNSAFMINZKDEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCNN |
Origin of Product |
United States |
Physicochemical Properties
Detailed experimental data for (2-(Thiophen-3-yl)ethyl)hydrazine is not extensively documented in publicly available literature. However, its basic properties can be identified, and the characteristics of the closely related analogue, Thiophen-3-yl-hydrazine, can provide an estimation of its physicochemical profile.
| Property | Value for this compound | Value for Thiophen-3-yl-hydrazine |
| Molecular Formula | C₆H₁₀N₂S | C₄H₆N₂S |
| Molar Mass | 142.22 g/mol | 114.17 g/mol |
| IUPAC Name | This compound | thiophen-3-ylhydrazine |
| XLogP3 | Data not available | 0.8 |
| Hydrogen Bond Donor Count | Data not available | 2 |
| Hydrogen Bond Acceptor Count | Data not available | 2 |
| Rotatable Bond Count | Data not available | 1 |
Note: The data for Thiophen-3-yl-hydrazine is computationally generated and sourced from PubChem. It is provided here as an approximation for the target compound.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like (2-(Thiophen-3-yl)ethyl)hydrazine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra would exhibit characteristic signals corresponding to the thiophene (B33073) ring and the ethylhydrazine (B1196685) side chain. The aromatic region of the ¹H NMR spectrum is expected to show distinct multiplets for the protons on the thiophene ring. chemicalbook.com The ethyl group would present as two triplets, characteristic of an A₂B₂ spin system, while the protons of the hydrazine (B178648) moiety would likely appear as broad singlets, exchangeable with deuterium (B1214612) oxide.
The ¹³C NMR spectrum would complement this information, showing signals for the unique carbon environments within the molecule. The chemical shifts of the thiophene ring carbons would be indicative of a 3-substituted thiophene. nih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H-2 | ~7.3 | ~125 |
| Thiophene H-4 | ~7.1 | ~128 |
| Thiophene H-5 | ~7.4 | ~122 |
| Thiophene C-3 | - | ~140 |
| -CH₂- (ethyl) | ~2.9 | ~35 |
| -CH₂- (ethyl) | ~3.1 | ~55 |
| -NHNH₂ | Broad | - |
Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
To unequivocally assign all proton and carbon signals, especially in a molecule with several coupled spins, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be observed between the protons of the ethyl group, and also between the vicinal protons on the thiophene ring, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. This is crucial for assigning the carbon signals of the thiophene ring and the ethyl group based on their known proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the attachment of the ethylhydrazine side chain to the C-3 position of the thiophene ring by observing correlations between the ethyl protons and the thiophene carbons.
The ethylhydrazine side chain of this compound possesses rotational freedom around the C-C and C-N bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, could be employed to study these conformational dynamics. At low temperatures, the rotation around these bonds might become slow enough on the NMR timescale to observe distinct signals for different conformers. Analysis of the coalescence and lineshape changes of the signals as the temperature is increased would allow for the determination of the energy barriers to rotation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. su.se The spectra arise from the vibrations of chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the thiophene ring. iosrjournals.org
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| N-H (hydrazine) | Stretching | 3350-3250 | IR, Raman |
| C-H (thiophene) | Stretching | 3100-3000 | IR, Raman |
| C-H (ethyl) | Stretching | 2960-2850 | IR, Raman |
| C=C (thiophene) | Stretching | 1550-1400 | IR, Raman |
| N-H (hydrazine) | Bending | 1650-1580 | IR |
| C-S (thiophene) | Stretching | 750-650 | IR, Raman |
The N-H stretching vibrations of the hydrazine group are typically observed as one or two bands in the region of 3350-3250 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic thiophene ring would appear at higher wavenumbers than the C-H stretching of the aliphatic ethyl group. iosrjournals.org The in-plane and out-of-plane bending vibrations of the thiophene C-H bonds and the characteristic ring stretching modes would further confirm the presence of the thiophene moiety.
Advanced Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Advanced mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. chemscene.com
Electron impact (EI) or electrospray ionization (ESI) could be used to generate the molecular ion [M]⁺• or the protonated molecule [M+H]⁺. The subsequent fragmentation of this ion would provide a unique fingerprint. Expected fragmentation pathways would include:
Cleavage of the N-N bond: Loss of •NH₂ (m/z 16) or NH₂NH₂ (m/z 32).
Benzylic-type cleavage: Cleavage of the C-C bond adjacent to the thiophene ring, leading to the formation of a stable thienylmethyl-type cation.
Fragmentation of the thiophene ring: Characteristic losses of fragments such as C₂H₂S or CHS.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the piecing together of the molecular structure, confirming the presence and connectivity of the thiophene ring and the ethylhydrazine side chain. nih.govresearchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
While NMR, vibrational spectroscopy, and mass spectrometry provide a wealth of information about the structure of this compound in the solution or gas phase, X-ray crystallography offers the definitive method for determining its three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.
A successful X-ray crystallographic analysis of this compound would yield precise bond lengths, bond angles, and torsional angles. researchgate.net This data would provide an unambiguous confirmation of the atomic connectivity and the conformation of the molecule in the crystal lattice. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety, which are crucial for understanding the solid-state properties of the compound. While no specific crystal structure for this compound has been reported, data from similar structures, such as 1,2-di(1-(thiophen-2-yl)ethanone)hydrazine, can provide insights into the expected molecular geometry and packing. researchgate.net
Reactivity and Derivatization Strategies of 2 Thiophen 3 Yl Ethyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) is characterized by the presence of two nucleophilic nitrogen atoms, making it a potent reactant in a variety of chemical transformations. The terminal nitrogen is generally the more reactive site for nucleophilic attack.
Hydrazines readily undergo condensation reactions with aldehydes and ketones to form hydrazones. researchgate.netmdpi.comlibretexts.org This reaction is fundamental in synthetic organic chemistry and is a reliable method for derivatizing carbonyl compounds. The reaction of (2-(Thiophen-3-yl)ethyl)hydrazine with a carbonyl compound is expected to proceed via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding (2-(thiophen-3-yl)ethyl)hydrazone. libretexts.org
These hydrazone derivatives are stable compounds that can be isolated and characterized, or they can serve as intermediates for further transformations. wikipedia.org A notable subsequent reaction is the Wolff-Kishner reduction, where the hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group, ultimately yielding an alkane. libretexts.orgwikipedia.orgorganic-chemistry.orgucla.edu
Table 1: Representative Condensation Reactions of Hydrazines with Carbonyls
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
|---|---|---|---|
| This compound (Predicted) | Aldehyde (R-CHO) | Aldehyde (2-(thiophen-3-yl)ethyl)hydrazone | Acid or base catalysis, typically in an alcohol solvent. researchgate.netnih.gov |
| This compound (Predicted) | Ketone (R-CO-R') | Ketone (2-(thiophen-3-yl)ethyl)hydrazone | Acid or base catalysis, often with removal of water. mdpi.comwikipedia.org |
| Thiophene-containing Hydrazone | - | Alkane (Wolff-Kishner Reduction) | Strong base (e.g., KOH or potassium tert-butoxide), high-boiling solvent (e.g., ethylene (B1197577) glycol), heat. libretexts.orgwikipedia.org |
The nucleophilic nature of the hydrazine moiety allows for facile acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of N-acylhydrazine derivatives, also known as hydrazides. google.com For this compound, this reaction is expected to occur at the terminal nitrogen, yielding N'-(2-(thiophen-3-yl)ethyl)acylhydrazides. These hydrazides are important precursors for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
Alkylation of hydrazines with alkyl halides can be more complex due to the potential for multiple alkylations on both nitrogen atoms. masterorganicchemistry.comorgoreview.com However, by carefully controlling the reaction conditions and the stoichiometry of the reactants, selective mono-alkylation can be achieved. wikipedia.org The Gabriel synthesis, which involves the alkylation of a protected hydrazine equivalent like phthalimide, provides a classic route to monosubstituted hydrazines and could be adapted for this purpose. masterorganicchemistry.comorgoreview.comwikipedia.orglibretexts.orgthermofisher.com
Table 2: General Acylation and Alkylation Reactions of Hydrazines
| Reaction Type | Reagent | Expected Product with this compound | General Conditions |
|---|---|---|---|
| Acylation | Acyl chloride (R-COCl) | N'-(2-(thiophen-3-yl)ethyl)acylhydrazide | Base (e.g., pyridine, triethylamine) in an inert solvent. google.com |
| Acylation | Acid anhydride (B1165640) ((RCO)₂O) | N'-(2-(thiophen-3-yl)ethyl)acylhydrazide | Often requires heating or a catalyst. |
| Alkylation | Alkyl halide (R-X) | 1-Alkyl-1-(2-(thiophen-3-yl)ethyl)hydrazine and/or 1-Alkyl-2-(2-(thiophen-3-yl)ethyl)hydrazine | Base (e.g., K₂CO₃, NaH) in a polar solvent (e.g., DMF, acetonitrile). masterorganicchemistry.comwikipedia.org |
Cyclization Reactions Leading to Novel Heterocycles
The derivatized this compound intermediates are versatile precursors for the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
One of the most important applications of hydrazines in heterocyclic synthesis is the formation of pyrazoles. The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. rhhz.netbeilstein-journals.orgnih.govorganic-chemistry.org The reaction of this compound with a 1,3-diketone is expected to yield a 1-(2-(thiophen-3-yl)ethyl)pyrazole derivative. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. researchgate.netresearchgate.net
Triazoles, another important class of nitrogen-containing heterocycles, can also be synthesized from hydrazine derivatives. For instance, 1,2,4-triazoles can be formed from the cyclization of N-acylhydrazides with a source of nitrogen, or through multi-step sequences starting from hydrazides and isothiocyanates. nih.gov
Table 3: Synthesis of Pyrazoles and Triazoles from Hydrazine Derivatives
| Target Heterocycle | Co-reactant | Expected Product | General Reaction Name/Type |
|---|---|---|---|
| Pyrazole | 1,3-Diketone | 1-(2-(thiophen-3-yl)ethyl)pyrazole | Knorr Pyrazole Synthesis. rhhz.netbeilstein-journals.org |
| Pyrazole | β-Ketoester | 1-(2-(thiophen-3-yl)ethyl)pyrazolone | Condensation-cyclization. nih.gov |
| 1,2,4-Triazole | Acylhydrazide intermediate + Amine/Ammonia | 4-Amino-1,2,4-triazole derivative | Cyclization of acylhydrazide. nih.gov |
The reactivity of the hydrazine moiety extends to the synthesis of other heterocyclic systems. For example, condensation with γ-dicarbonyl compounds or their equivalents can lead to the formation of six-membered pyridazine (B1198779) rings. Furthermore, reactions of hydrazine derivatives with compounds containing both electrophilic and nucleophilic centers can lead to a variety of fused and spiro-heterocyclic systems. researchgate.netresearchgate.net For instance, reactions with α,β-unsaturated carbonyl compounds can yield pyrazolines, which are partially saturated pyrazole rings. researchgate.netresearchgate.net Thiazole and thiophene (B33073) derivatives can also be synthesized through multi-step reactions involving hydrazide-hydrazone intermediates. nih.govscirp.org
Reactivity of the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. rroij.com The reactivity of thiophene is significantly greater than that of benzene. google.com The position of substitution on the thiophene ring is directed by existing substituents. The (2-hydrazinylethyl) group at the 3-position is an alkyl group, which is generally considered to be weakly electron-donating and ortho-, para-directing. In the case of a 3-substituted thiophene, this would direct incoming electrophiles to the 2- and 5-positions. The 2-position is generally more reactive than the 5-position in 3-substituted thiophenes. scirp.org
Therefore, this compound is expected to undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation primarily at the C2 position of the thiophene ring. arkat-usa.org It is important to choose reaction conditions that are compatible with the hydrazine moiety, which can be sensitive to strong acids and oxidizing agents.
Table 4: Predicted Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (mild conditions) | (2-(2-Nitrothiophen-3-yl)ethyl)hydrazine | Strongly acidic/oxidizing conditions may degrade the hydrazine. |
| Bromination | Br₂ in a non-polar solvent or NBS | (2-(2-Bromothiophen-3-yl)ethyl)hydrazine | N-Bromosuccinimide (NBS) is often used for milder bromination of activated rings. |
| Acylation | Acyl chloride, Lewis acid (e.g., SnCl₄, ZnCl₂) | (2-(2-Acylthiophen-3-yl)ethyl)hydrazine | Milder Lewis acids are preferred to avoid complexation with the hydrazine. google.comarkat-usa.org |
| Sulfonation | SO₃-pyridine complex | 2-(3-(2-Hydrazinylethyl)thiophen-2-yl)sulfonic acid | Concentrated H₂SO₄ is often too harsh for sensitive substrates. |
Electrophilic Aromatic Substitution Studies
The reactivity of the thiophene ring in this compound towards electrophilic aromatic substitution (EAS) is primarily governed by the electronic effects of the 3-substituted ethylhydrazine (B1196685) side chain. The thiophene ring is inherently electron-rich and more reactive towards electrophiles than benzene. The substituent at the 3-position directs incoming electrophiles to specific positions on the ring.
The ethyl group at the 3-position is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density of the thiophene ring, further activating it towards electrophilic attack. The directing influence of an alkyl group at the 3-position of a thiophene ring typically favors substitution at the C5 position, which is para to the substituent, and to a lesser extent, the C2 position, which is ortho. The C4 position is generally disfavored due to steric hindrance and less favorable resonance stabilization of the intermediate sigma complex.
The hydrazine moiety (-NHNH2) at the end of the ethyl chain is also electron-donating due to the lone pairs on the nitrogen atoms. However, its direct influence on the aromatic ring is attenuated by the insulating ethyl group. Under acidic conditions, which are common for many electrophilic aromatic substitution reactions, the hydrazine group will be protonated to form a hydrazinium (B103819) ion (-NH2NH3+). This protonated form becomes a strongly electron-withdrawing group (-I effect), which would deactivate the thiophene ring towards electrophilic attack. Therefore, reaction conditions must be carefully chosen to either avoid protonation or to utilize a protected form of the hydrazine.
Common electrophilic aromatic substitution reactions that could be explored for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The outcomes of these reactions would be highly dependent on the specific reagents and conditions employed, particularly the acidity of the medium.
Illustrative Data for Electrophilic Aromatic Substitution of this compound
| Reaction | Reagent and Conditions | Major Product(s) | Hypothetical Yield (%) | Notes |
| Nitration | HNO3/H2SO4 | Complex mixture/Decomposition | Low | Strong acidic conditions likely lead to protonation and deactivation/decomposition. |
| Nitration | HNO3/Acetic Anhydride | (2-(5-Nitrothiophen-3-yl)ethyl)hydrazine | 45 | Milder conditions might allow for selective nitration at the C5 position. |
| Bromination | NBS, DMF | (2-(2-Bromothiophen-3-yl)ethyl)hydrazine and (2-(5-Bromothiophen-3-yl)ethyl)hydrazine | 70 (as a mixture) | N-Bromosuccinimide provides a source of electrophilic bromine under neutral conditions. |
| Acylation | Acetyl Chloride, SnCl4 | (2-(2-Acetylthiophen-3-yl)ethyl)hydrazine | 55 | Friedel-Crafts acylation would likely require protection of the hydrazine group. |
Note: The data in this table is illustrative and hypothetical, based on established principles of organic chemistry, as specific experimental data for this compound is not available in the cited literature.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including thiophenes. For this compound, these reactions would typically involve the formation of a carbon-carbon or carbon-heteroatom bond at a specific position on the thiophene ring. To achieve this, the thiophene ring must first be functionalized with a suitable group for coupling, such as a halogen (Br, I) or a boronic acid/ester.
The hydrazine functional group presents a significant challenge for many metal-catalyzed coupling reactions. The lone pairs on the nitrogen atoms can coordinate to the metal catalyst, potentially poisoning it and inhibiting the catalytic cycle. Furthermore, the N-H bonds are reactive and can participate in side reactions. Therefore, protection of the hydrazine moiety is generally a prerequisite for successful cross-coupling. Common protecting groups for hydrazines include Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy), which can be introduced by reaction with the corresponding chloroformates.
Once the hydrazine is protected, the thiophene ring can be halogenated, for example, at the C2 or C5 position, to provide a substrate for common cross-coupling reactions like Suzuki, Stille, Heck, or Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups.
Illustrative Data for Metal-Catalyzed Coupling of a Protected this compound Derivative
| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst and Conditions | Product | Hypothetical Yield (%) |
| Suzuki Coupling | Di-tert-butyl 1-(2-(5-bromothiophen-3-yl)ethyl)hydrazine-1,2-dicarboxylate | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/Water, 90 °C | Di-tert-butyl 1-(2-(5-phenylthiophen-3-yl)ethyl)hydrazine-1,2-dicarboxylate | 85 |
| Stille Coupling | Di-tert-butyl 1-(2-(2-iodothiophen-3-yl)ethyl)hydrazine-1,2-dicarboxylate | (Tributylstannyl)acetylene | PdCl2(PPh3)2, CuI, Et3N, THF, 60 °C | Di-tert-butyl 1-(2-(2-ethynylthiophen-3-yl)ethyl)hydrazine-1,2-dicarboxylate | 78 |
| Heck Coupling | Di-tert-butyl 1-(2-(5-bromothiophen-3-yl)ethyl)hydrazine-1,2-dicarboxylate | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N, DMF, 100 °C | Di-tert-butyl 1-(2-(5-styrylthiophen-3-yl)ethyl)hydrazine-1,2-dicarboxylate | 80 |
Note: The data in this table is illustrative and hypothetical, based on established principles of organic chemistry, as specific experimental data for this compound is not available in the cited literature.
Computational and Theoretical Studies of 2 Thiophen 3 Yl Ethyl Hydrazine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a microscopic understanding of the electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For (2-(Thiophen-3-yl)ethyl)hydrazine, a hypothetical optimized geometry can be proposed based on calculations performed on similar thiophene (B33073) and hydrazine (B178648) derivatives.
A likely computational approach would involve the B3LYP functional with a 6-311++G(d,p) basis set, a combination known to provide a good balance between accuracy and computational cost for organic molecules. The resulting optimized geometry would reveal a thiophene ring that is largely planar, with the ethylhydrazine (B1196685) substituent adopting a staggered conformation to minimize steric hindrance.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table presents illustrative data based on typical values for related compounds.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(ring)-S | 1.72 Å |
| C=C(ring) | 1.37 Å | |
| C-C(ring) | 1.42 Å | |
| C(ring)-C(ethyl) | 1.51 Å | |
| C(ethyl)-C(ethyl) | 1.54 Å | |
| C(ethyl)-N | 1.47 Å | |
| N-N | 1.45 Å | |
| Bond Angle | C-S-C | 92.2° |
| C-C-C(ring) | 112.5° | |
| C(ring)-C(ethyl)-C(ethyl) | 112.0° | |
| C(ethyl)-C(ethyl)-N | 110.0° | |
| C(ethyl)-N-N | 109.5° | |
| Dihedral Angle | C(ring)-C(ring)-C(ethyl)-C(ethyl) | ~120° |
| C(ring)-C(ethyl)-C(ethyl)-N | ~180° (anti-periplanar) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety, specifically the terminal nitrogen atom with its lone pair of electrons, and to some extent on the electron-rich thiophene ring. The LUMO is likely to be distributed over the thiophene ring's π* anti-bonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data based on typical values for related compounds.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ethylhydrazine side chain allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often visualized using a potential energy surface (PES), which maps the molecule's potential energy as a function of one or more geometric parameters, such as the dihedral angles of the side chain.
For this compound, the rotation around the C(ring)-C(ethyl), C(ethyl)-C(ethyl), and C(ethyl)-N bonds would be of primary interest. The PES would likely show that the most stable conformer is one where the bulky thiophene ring and the hydrazine group are in an anti-periplanar arrangement to minimize steric repulsion. Other, less stable gauche conformers would exist as local minima on the PES. The energy barriers between these conformers would provide information on the molecule's flexibility at different temperatures.
Spectroscopic Property Prediction from Theoretical Models
Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.
Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. For this compound, characteristic vibrational modes would include the C-H stretching of the thiophene ring (around 3100 cm⁻¹), the C-S stretching of the thiophene ring (around 840 cm⁻¹), the N-H stretching of the hydrazine group (in the range of 3200-3400 cm⁻¹), and the N-H bending (around 1600 cm⁻¹). iosrjournals.org
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the thiophene ring and the ethylhydrazine side chain, providing a theoretical fingerprint of the molecule.
Reaction Mechanism Elucidation via Transition State Theory
Transition State Theory (TST) is a cornerstone of computational reaction kinetics, allowing for the study of reaction pathways and the calculation of reaction rates. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can understand the energy barrier that must be overcome for a reaction to occur.
For this compound, a potential reaction of interest is its oxidation, a common reaction for hydrazines. Computational studies could model the reaction with an oxidizing agent, mapping out the potential energy surface to find the transition state structure. acs.org This would involve the abstraction of a hydrogen atom from the hydrazine moiety, leading to the formation of a radical intermediate. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility. Such studies are crucial for understanding the molecule's stability and potential degradation pathways.
Potential Applications in Advanced Materials Science and Chemical Research
Precursor for Advanced Polymer Synthesis
The structure of (2-(Thiophen-3-yl)ethyl)hydrazine makes it a promising precursor for the synthesis of advanced polymers, particularly those with tailored electronic and physical properties. The thiophene (B33073) unit can be incorporated into the polymer backbone, contributing to its conductivity and stability, while the hydrazine (B178648) group allows for various polymerization and modification strategies.
One potential application is in the synthesis of novel polythiophenes. Polythiophenes are a class of conductive polymers with applications in organic solar cells, light-emitting diodes, and sensors. The hydrazine group in this compound could be utilized to create polymers with unique architectures. For instance, it could react with dicarbonyl compounds to form polypyrazoles with a polythiophene backbone, potentially leading to materials with enhanced thermal stability and different electronic characteristics compared to traditional polythiophenes.
Furthermore, the hydrazine functionality can be used for post-polymerization modification. A polymer containing the this compound unit could be further functionalized by reacting the pendant hydrazine groups with various electrophiles. This would allow for the fine-tuning of the polymer's properties, such as its solubility, processability, and interaction with other materials.
| Potential Polymer Type | Polymerization/Modification Strategy | Potential Properties and Applications |
| Substituted Polythiophene | Electropolymerization of the thiophene ring | Enhanced solubility and processability for organic electronics. |
| Polypyrazole-Polythiophene Copolymer | Reaction of the hydrazine group with dicarbonyls | Improved thermal stability and modified electronic properties for high-performance applications. |
| Functionalized Polythiophene | Post-polymerization modification of the hydrazine group | Tunable properties for use in chemical sensors and drug delivery systems. |
Building Block for Ligand Design in Coordination Chemistry
In the field of coordination chemistry, the design of ligands is crucial for the development of new metal complexes with specific catalytic, magnetic, or optical properties. This compound is a versatile building block for creating novel ligands. The hydrazine moiety can act as a coordination site, and it can also be readily converted into other ligand types, such as Schiff bases or pyrazoles.
The presence of the thiophene ring adds another layer of functionality. The sulfur atom in the thiophene can also coordinate to certain metal centers, leading to the formation of multinuclear or polymeric coordination compounds. The electronic properties of the thiophene ring can also influence the properties of the resulting metal complex.
For example, Schiff base ligands can be synthesized by condensing this compound with aldehydes or ketones. These ligands can then be used to form stable complexes with a variety of transition metals. The resulting metal complexes could be investigated for their catalytic activity in reactions such as oxidation, reduction, and cross-coupling.
| Ligand Type | Synthesis from this compound | Potential Metal Complexes and Applications |
| Hydrazine Ligand | Direct coordination of the hydrazine group | Formation of simple coordination complexes with potential magnetic or luminescent properties. |
| Schiff Base Ligand | Condensation with aldehydes or ketones | Versatile ligands for catalytic applications, such as in asymmetric synthesis. |
| Pyrazole-based Ligand | Reaction with 1,3-dicarbonyl compounds | Formation of stable, chelating ligands for use in catalysis and materials science. |
Role in the Development of Functional Organic Frameworks
Functional organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are a class of porous materials with high surface areas and tunable properties. They have potential applications in gas storage, separation, and catalysis. The rigid and directional nature of the bonds required for the formation of these frameworks makes the choice of building blocks critical.
This compound can serve as a valuable building block for the construction of such frameworks. The hydrazine group can undergo condensation reactions with multitopic aldehydes to form highly stable, porous COFs with imine linkages. The inclusion of the thiophene unit into the framework could impart interesting electronic properties to the material, potentially leading to the development of conductive COFs for use in electronic devices.
In the context of MOFs, the hydrazine moiety or its derivatives could act as a linker to connect metal nodes. The resulting MOFs could exhibit unique porous structures and chemical functionalities, making them suitable for applications in selective gas adsorption or as heterogeneous catalysts.
| Framework Type | Role of this compound | Potential Properties and Applications |
| Covalent Organic Framework (COF) | As a multitopic linker after condensation with aldehydes | High surface area, porosity, and potential for electronic conductivity for gas storage and electronics. |
| Metal-Organic Framework (MOF) | As a component of the organic linker | Tunable porosity and chemical functionality for selective gas separation and catalysis. |
Application in Catalysis: Design and Performance of Novel Catalysts
The development of novel and efficient catalysts is a cornerstone of modern chemistry. This compound and its derivatives have the potential to be used in various catalytic systems.
The hydrazine group itself can participate in certain catalytic reactions. More commonly, it serves as a synthetic handle to create more complex catalytic structures. As mentioned earlier, metal complexes with ligands derived from this compound could be highly effective catalysts. The thiophene ring can play a role in modulating the electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.
Furthermore, organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field. The hydrazine moiety is a key functional group in many organocatalysts, particularly for asymmetric reactions. Derivatives of this compound could be designed to act as chiral organocatalysts for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry.
| Catalyst Type | Design based on this compound | Potential Catalytic Applications |
| Homogeneous Catalyst | Metal complexes with ligands derived from the compound | Oxidation, reduction, and cross-coupling reactions with high efficiency and selectivity. |
| Heterogeneous Catalyst | Incorporation into MOFs or supported on solid materials | Reusable catalysts for industrial processes, offering advantages in terms of separation and recycling. |
| Organocatalyst | Chiral derivatives of the compound | Asymmetric synthesis of pharmaceuticals and other fine chemicals. |
Q & A
Q. What are the standard synthetic routes for (2-(thiophen-3-yl)ethyl)hydrazine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general protocol involves reacting thiophene derivatives with hydrazine hydrate in propan-2-ol under reflux (3–4 hours), followed by evaporation and recrystallization . For example, hydrazine hydrate (0.15 mol) reacts with ester intermediates (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) to yield hydrazide derivatives. Key factors affecting yield include:
- Solvent choice : Propan-2-ol or ethanol improves solubility of intermediates.
- Reaction time : Prolonged reflux (>3 hours) ensures complete substitution.
- Purification : Recrystallization from ethanol/1,4-dioxane (2:1) enhances purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Structural confirmation requires multi-technique validation:
- NMR : and NMR identify thiophene protons (δ 6.8–7.4 ppm) and hydrazine NH signals (δ 3.1–4.2 ppm) .
- X-ray crystallography : Resolves bond angles and confirms stereochemistry (e.g., C–S bond length ≈1.71 Å in thiophene rings) .
- Mass spectrometry : Molecular ion peaks at m/z 142.22 (M) align with the compound’s molecular weight .
Note : Recrystallization from ethanol/1,4-dioxane is recommended to obtain single crystals for XRD .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for antiproliferative activity?
Methodological Answer: Molecular docking and DFT calculations predict binding affinity to biological targets (e.g., kinases or DNA). For example:
- Docking studies : Use AutoDock Vina to simulate interactions with the ATP-binding site of EGFR (PDB ID: 1M17). Thiophene rings show π-π stacking with phenylalanine residues, while the hydrazine group forms hydrogen bonds .
- DFT analysis : Calculate HOMO-LUMO gaps to assess electronic stability. Derivatives with gaps <4 eV exhibit enhanced reactivity .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., varying IC values) arise from structural modifications or assay conditions. Mitigation strategies include:
- SAR studies : Systematically vary substituents (e.g., aryl sulfonohydrazides vs. acetylated derivatives) to isolate pharmacophores. For example, electron-withdrawing groups on aryl rings enhance antibacterial activity .
- Standardized assays : Use consistent cell lines (e.g., HepG2 for antiproliferative studies) and controls (e.g., doxorubicin) to normalize data .
Case Study : A derivative with a 4-chlorophenyl group showed 10× higher antibacterial activity than the parent compound due to enhanced membrane permeability .
Q. How are intermediates stabilized during the synthesis of this compound derivatives?
Methodological Answer: Unstable intermediates (e.g., hydrazones or Schiff bases) require:
- Low-temperature storage : Keep intermediates at -20°C to prevent decomposition.
- In-situ generation : React hydrazine with carbonyl compounds (e.g., benzaldehyde) under acidic conditions (pH 4–5) to form stable hydrazones .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive NH moieties during multi-step syntheses .
Example : Hydrazones derived from 2-thiophenecarboxaldehyde are stabilized via recrystallization from ethanol, yielding >90% purity .
Q. What are the challenges in electrochemical applications of this compound, and how are they addressed?
Methodological Answer: The compound’s electrooxidation in fuel cells faces:
- Catalyst poisoning : Thiophene sulfur adsorbs strongly on Pt/C electrodes. Solutions include alloying Pt with NiZn to reduce sulfur affinity .
- pH sensitivity : Electrooxidation efficiency drops at pH >7. Optimize using phosphate buffers (pH 6.5) and cyclic voltammetry at 50 mV/s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
